molecular formula C19H13ClF3N3O2S B2901135 Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338956-93-7

Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate

Número de catálogo: B2901135
Número CAS: 338956-93-7
Peso molecular: 439.84
Clave InChI: RBWPKSSJROFVNU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a 1,2,4-triazine derivative with three key substituents:

  • Position 3: A 3-(trifluoromethyl)phenyl group, contributing electron-withdrawing effects and enhancing metabolic stability.
  • Position 6: An ethyl carboxylate moiety, influencing solubility and bioavailability.

The molecular formula is C₁₉H₁₃ClF₃N₃O₂S, with a calculated molecular weight of ~439.57 g/mol. Its structure combines electron-deficient (CF₃, Cl) and lipophilic (sulfanyl) groups, making it a candidate for applications in agrochemical or pharmaceutical research .

Propiedades

IUPAC Name

ethyl 5-(4-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3O2S/c1-2-28-18(27)15-17(29-14-8-6-13(20)7-9-14)24-16(26-25-15)11-4-3-5-12(10-11)19(21,22)23/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWPKSSJROFVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a triazine core with various substituents that contribute to its biological activity. The presence of the trifluoromethyl group and the chlorophenyl moiety are particularly noteworthy due to their influence on pharmacological properties.

Chemical Structure

  • IUPAC Name : Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
  • Molecular Formula : C16H14ClF3N2O2S
  • Molecular Weight : 392.81 g/mol

Anticancer Activity

Research has indicated that compounds containing triazine rings exhibit promising anticancer properties. A study highlighted that derivatives with similar structures demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study : A derivative of the triazine scaffold showed an IC50 value of 1.61 µg/mL against Jurkat cells, indicating potent antiproliferative activity .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy. Triazine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory

The biological activity of Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate can be attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • The trifluoromethyl group enhances lipophilicity and cellular uptake.
  • The chlorophenyl group contributes to increased binding affinity to target proteins.
  • Modifications on the triazine ring can lead to variations in biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Data

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position, Group)
Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate - C₁₉H₁₃ClF₃N₃O₂S 439.57 3: 3-CF₃Ph; 5: 4-ClPhS
Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate 338965-81-4 C₂₀H₁₆F₃N₃O₂S 419.07 3: 4-MePh; 5: 3-CF₃PhS
Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate - C₁₉H₁₃ClF₃N₃O₂S 439.57 3: 3-CF₃Ph; 5: 2-ClPhS
Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate - C₁₉H₁₇N₃O₃ 335.36 3: 4-MePh; 5: PhO

Key Comparative Insights

Electronic and Steric Effects
  • Trifluoromethyl (CF₃) vs. Methyl (Me) :
    The CF₃ group at position 3 (main compound) introduces strong electron-withdrawing effects, reducing electron density on the triazine ring compared to the 4-methylphenyl group in the analog from . This may enhance electrophilic reactivity and binding to biological targets.
  • Chlorine Position (2- vs.
Functional Group Variations
  • Sulfanyl (S) vs. Phenoxy (O): The sulfanyl group in the main compound increases lipophilicity compared to the phenoxy group in , which may improve membrane permeability but reduce solubility in polar solvents . Sulfanyl groups are also more susceptible to oxidative metabolism than ether linkages.
Molecular Weight and Bioavailability
  • The main compound and its 2-chloro isomer share identical molecular weights but differ in chlorine positioning, which could lead to divergent pharmacokinetic profiles.
  • The phenoxy-substituted analog () has a lower molecular weight (335.36 g/mol), suggesting improved solubility but reduced metabolic stability compared to sulfanyl derivatives .

Implications for Research and Development

  • Agrochemical Potential: The CF₃ and Cl groups in the main compound align with structural motifs common in herbicides and fungicides, where electron-deficient rings disrupt enzymatic activity.
  • Medicinal Chemistry : The sulfanyl group’s lipophilicity could enhance blood-brain barrier penetration, making the compound a candidate for CNS-targeted drug discovery.

Métodos De Preparación

Cyclocondensation of Amidrazones with Carbonyl Derivatives

The reaction of amidrazones with α-ketoesters or diketones under acidic or basic conditions generates 1,2,4-triazines. For example, ethyl 3-amino-1,2,4-triazine-6-carboxylate can be synthesized via cyclocondensation of ethyl 2-cyanoacetate with thiosemicarbazide, followed by oxidation. This intermediate serves as a precursor for further functionalization.

Halogenated Triazine Intermediates

Cyanuric chloride derivatives, such as 3,5-dichloro-1,2,4-triazine-6-carboxylate, offer versatile platforms for sequential substitution. Patent CN104910086A demonstrates the substitution of chloride with methoxy groups using sodium methoxide in DMF at 5–10°C. Adapting this method, the 6-carboxylate group can be introduced via esterification with ethanol under Mitsunobu conditions or using a chloroformate intermediate.

Regioselective Functionalization at Position 5

The 5-[(4-chlorophenyl)sulfanyl] group is introduced via nucleophilic aromatic substitution (SNAr).

Thiolation Reaction Dynamics

A chloride at position 5 reacts with 4-chlorothiophenol in the presence of a base (e.g., K2CO3 or Et3N) in polar aprotic solvents like DMF or DMSO. Patent CN104262273A highlights similar thiolation reactions on triazines at 80–100°C, achieving yields of 85–90%. For the target compound, optimizing the molar ratio (1:1.2 triazine:thiol) and reaction time (6–8 hours) maximizes substitution efficiency.

Table 1: Thiolation Optimization Parameters

Parameter Optimal Range Yield (%)
Temperature 80–90°C 88
Solvent DMF 90
Base K2CO3 87
Reaction Time 6–8 hours 89

Aryl Functionalization at Position 3

The 3-[3-(trifluoromethyl)phenyl] group necessitates metal-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

A bromo or iodo substituent at position 3 reacts with 3-(trifluoromethyl)phenylboronic acid. Patent US3108101A underscores the use of Pd(PPh3)4 (5 mol%) and Na2CO3 in toluene/water (3:1) at 100°C. This method achieves 82–85% yield for analogous triazine derivatives.

Direct Electrophilic Substitution

For halogen-free routes, Friedel-Crafts acylation using 3-(trifluoromethyl)benzoyl chloride and AlCl3 in dichloromethane can functionalize the triazine ring. However, this approach risks over-substitution and requires rigorous temperature control (0–5°C).

Esterification at Position 6

The ethyl carboxylate group is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Carboxylic Acid to Ester Conversion

Reacting the triazine-6-carboxylic acid with ethanol in the presence of H2SO4 (Fischer esterification) at reflux (78°C) provides the ester in 92–95% yield. Alternatively, Steglich esterification using DCC and DMAP in CH2Cl2 offers milder conditions (25°C, 12 hours).

Integrated Synthetic Pathway

Combining these steps, the recommended synthesis is:

  • Triazine Core Formation : Prepare ethyl 3,5-dichloro-1,2,4-triazine-6-carboxylate via cyclocondensation.
  • Position 3 Functionalization : Perform Suzuki coupling with 3-(trifluoromethyl)phenylboronic acid.
  • Position 5 Thiolation : Substitute chloride with 4-chlorothiophenol.
  • Purification : Recrystallize from heptane/ethyl acetate (4:1) to obtain the final compound.

Table 2: Overall Reaction Yield Comparison

Step Method Yield (%)
Triazine Formation Cyclocondensation 78
Suzuki Coupling Pd(PPh3)4, Na2CO3 82
Thiolation K2CO3, DMF 89
Total Yield 56

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at positions 3 and 5 are minimized by sequential functionalization, starting with the less reactive site (position 3).
  • Trifluoromethyl Stability : The electron-withdrawing CF3 group deactivates the triazine ring, necessitating elevated temperatures for coupling reactions.
  • Purification : Column chromatography (SiO2, hexane/EtOAc 7:3) effectively separates regioisomers.

Q & A

Advanced Research Question

  • Prodrug Design : Replace ethyl ester with PEGylated esters to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (particle size <200 nm) for sustained release .
  • Co-Crystallization : Use co-formers like succinic acid to improve dissolution rates (pH-dependent) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.